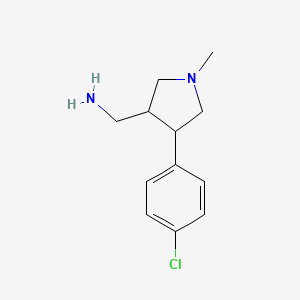

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine

Description

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine is a substituted pyrrolidine derivative featuring a 4-chlorophenyl group at the 4-position of the pyrrolidine ring and a methyl group at the 1-position. The methanamine moiety is attached to the 3-position of the heterocyclic ring. This structure combines a saturated five-membered ring system with aromatic and aliphatic substituents, which may influence its physicochemical properties, such as lipophilicity, solubility, and conformational flexibility.

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine |

InChI |

InChI=1S/C12H17ClN2/c1-15-7-10(6-14)12(8-15)9-2-4-11(13)5-3-9/h2-5,10,12H,6-8,14H2,1H3 |

InChI Key |

WZBGXWRNEQOOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C2=CC=C(C=C2)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine and 1-methylpyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.

Catalysts and Reagents: Common reagents used in the synthesis include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine may act as an agonist or antagonist at specific neurotransmitter receptors, which could have implications for therapeutic applications in treating neurological disorders. Studies have focused on its binding affinity to various receptors, including dopamine and serotonin receptors, which are crucial in the modulation of mood, cognition, and behavior.

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Preliminary studies indicate that it may inhibit pathways involved in cell proliferation and survival, particularly in cancer cell lines. For instance, compounds with similar structures have shown efficacy in reducing tumor size and weight in animal models of cancer, indicating that (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine could be explored as a candidate for anticancer drug development.

Neuropharmacology

Given its interaction with neurotransmitter systems, this compound is also being investigated for its neuroprotective effects. Research has suggested that it may help mitigate neurodegenerative processes by modulating synaptic transmission and reducing oxidative stress in neuronal cells.

Synthetic Chemistry

The synthesis of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine involves several steps, typically starting from readily available precursors. Understanding its synthetic pathways can provide insights into developing more efficient methods for producing similar compounds with desired biological activities.

Comparative Analysis of Related Compounds

To better understand the unique properties of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Chlorophenyl)methanamine | Contains a 4-chlorophenyl group but lacks the pyrrolidine ring | Simpler structure; different reactivity |

| 1-(3-Chlorophenyl)methanamine | Similar to the target compound but with a different substitution pattern | Variations in reactivity and applications |

| 3-Methylpyrrolidine | Shares the pyrrolidine ring but lacks the chlorophenyl group | Focused on different biological activities |

| Pyrrolopyrazine Derivatives | Fused pyrrolidine and pyrazine rings | Exhibits distinct biological activities |

The complexity of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine's structure contributes to its unique chemical and biological properties, distinguishing it from simpler analogs.

Case Study 1: Neuropharmacological Effects

In a study examining the neuroprotective effects of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine, researchers found that administration of the compound in rodent models resulted in significant reductions in markers of oxidative stress and inflammation in brain tissues. The results suggested potential therapeutic benefits for conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

Another study evaluated the compound's effects on human cancer cell lines. The results demonstrated that treatment with (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further investigation revealed alterations in cell cycle progression and apoptosis pathways.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine with structurally related compounds, focusing on molecular features, physical properties, and bioactivity.

Structural and Functional Group Variations

2.1.1 Heterocyclic Core

- Target Compound : The five-membered pyrrolidine ring is saturated, reducing aromaticity but enhancing flexibility compared to aromatic heterocycles.

- (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (): Features an oxadiazole ring, a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capabilities .

2.1.2 Substituent Effects

- In contrast, the 5-methyl group on the oxadiazole in ’s compound may enhance lipophilicity .

- Chlorophenyl Group : Common across all analogs, the 4-chlorophenyl group contributes to electron-withdrawing effects and hydrophobic interactions.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point/State | Key Features | Reference |

|---|---|---|---|---|---|

| (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine | C₁₂H₁₅ClN₂ (estimated) | ~220.72 | Not reported | Flexible pyrrolidine, methyl substituent | — |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | C₁₀H₉ClN₂S·HCl | 261.17 | 268°C (mp) | Aromatic thiazole, hydrochloride salt | |

| (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C₁₀H₁₁Cl₂N₃O | 276.12 | Not reported | Oxadiazole core, enhanced stability | |

| (4-Chlorophenyl)(pyridin-3-yl)methylamine | C₁₃H₁₃ClN₂ | 232.71 | Not reported | Pyridine aromaticity, methylamine |

Key Takeaways

Substituent Impact : The 1-methyl group and chlorophenyl moiety balance steric effects and hydrophobicity, distinguishing the target compound from analogs with bulkier or more polar groups.

Bioactivity Potential: While direct data are lacking, structural parallels to kinase inhibitors () and Schiff bases () suggest plausible biological relevance .

Biological Activity

The compound (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine , also known as 1-[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine, is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is C13H17ClN2, and it has a molecular weight of approximately 224.73 g/mol. The compound features a pyrrolidine ring, which contributes to its unique chemical reactivity and biological activity.

Research indicates that this compound may interact with various neurotransmitter receptors, potentially acting as either an agonist or antagonist. This interaction could modulate the activity of specific enzymes and influence biochemical pathways critical for therapeutic effects. The precise mechanisms remain under investigation, but its structural characteristics suggest a role in influencing neurochemical signaling pathways.

Biological Activity Overview

The biological activities of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine can be categorized into several key areas:

- Neurotransmitter Interaction : Studies suggest that the compound may bind to dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

- Potential Therapeutic Applications : Due to its receptor interactions, the compound is being explored for potential use in treating conditions such as depression, anxiety disorders, and possibly neurodegenerative diseases.

- Comparative Analysis : The compound's structure allows for comparisons with other similar compounds, providing insights into its unique biological properties.

Comparative Structural Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Chlorophenyl)methanamine | Contains a 4-chlorophenyl group but lacks the pyrrolidine ring | Simpler structure; different reactivity |

| 1-(3-Chlorophenyl)methanamine | Similar to the target compound but with a different substitution pattern | Variations in reactivity and applications |

| 3-Methylpyrrolidine | Shares the pyrrolidine ring but lacks the chlorophenyl group | Focused on different biological activities |

| Pyrrolopyrazine Derivatives | Fused pyrrolidine and pyrazine rings | Exhibits distinct biological activities |

Case Studies and Research Findings

Recent studies have highlighted various aspects of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine's biological activity:

- Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity to dopamine D2 receptors, suggesting its potential role in modulating dopaminergic signaling pathways .

- In Vivo Studies : Animal studies have indicated that administration of this compound results in observable behavioral changes consistent with alterations in mood and cognition .

- Pharmacokinetics : Investigations into the pharmacokinetic profile of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine reveal that it has favorable absorption characteristics, although concerns regarding metabolic stability have been noted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.